Cas no 2144328-81-2 (2-(3,5-dimethylphenyl)cyclobutan-1-ol)

2-(3,5-dimethylphenyl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,5-dimethylphenyl)cyclobutan-1-ol
- EN300-1625079
- 2144328-81-2
-
- Inchi: 1S/C12H16O/c1-8-5-9(2)7-10(6-8)11-3-4-12(11)13/h5-7,11-13H,3-4H2,1-2H3
- InChI Key: GAPNOFDNCGQTQQ-UHFFFAOYSA-N
- SMILES: OC1CCC1C1C=C(C)C=C(C)C=1
Computed Properties
- Exact Mass: 176.120115130g/mol
- Monoisotopic Mass: 176.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 2.6
2-(3,5-dimethylphenyl)cyclobutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1625079-0.05g |
2-(3,5-dimethylphenyl)cyclobutan-1-ol |
2144328-81-2 | 0.05g |
$972.0 | 2023-06-04 | ||
Enamine | EN300-1625079-1.0g |
2-(3,5-dimethylphenyl)cyclobutan-1-ol |
2144328-81-2 | 1g |
$1157.0 | 2023-06-04 | ||
Enamine | EN300-1625079-2.5g |
2-(3,5-dimethylphenyl)cyclobutan-1-ol |
2144328-81-2 | 2.5g |
$2268.0 | 2023-06-04 | ||
Enamine | EN300-1625079-10000mg |
2-(3,5-dimethylphenyl)cyclobutan-1-ol |
2144328-81-2 | 10000mg |
$3622.0 | 2023-09-22 | ||
Enamine | EN300-1625079-1000mg |
2-(3,5-dimethylphenyl)cyclobutan-1-ol |
2144328-81-2 | 1000mg |
$842.0 | 2023-09-22 | ||
Enamine | EN300-1625079-2500mg |
2-(3,5-dimethylphenyl)cyclobutan-1-ol |
2144328-81-2 | 2500mg |
$1650.0 | 2023-09-22 | ||
Enamine | EN300-1625079-250mg |
2-(3,5-dimethylphenyl)cyclobutan-1-ol |
2144328-81-2 | 250mg |
$774.0 | 2023-09-22 | ||
Enamine | EN300-1625079-10.0g |
2-(3,5-dimethylphenyl)cyclobutan-1-ol |
2144328-81-2 | 10g |
$4974.0 | 2023-06-04 | ||
Enamine | EN300-1625079-5.0g |
2-(3,5-dimethylphenyl)cyclobutan-1-ol |
2144328-81-2 | 5g |
$3355.0 | 2023-06-04 | ||
Enamine | EN300-1625079-0.5g |
2-(3,5-dimethylphenyl)cyclobutan-1-ol |
2144328-81-2 | 0.5g |
$1111.0 | 2023-06-04 |
2-(3,5-dimethylphenyl)cyclobutan-1-ol Related Literature
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
2. Back matter
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
Additional information on 2-(3,5-dimethylphenyl)cyclobutan-1-ol
Recent Advances in the Study of 2-(3,5-dimethylphenyl)cyclobutan-1-ol (CAS: 2144328-81-2) in Chemical Biology and Pharmaceutical Research
The compound 2-(3,5-dimethylphenyl)cyclobutan-1-ol (CAS: 2144328-81-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the efficient synthetic routes for 2-(3,5-dimethylphenyl)cyclobutan-1-ol, with particular emphasis on stereoselective methods that yield high-purity enantiomers. These advancements are critical for ensuring reproducibility in pharmacological studies. The compound's cyclobutane ring, coupled with the aromatic dimethylphenyl group, provides a rigid scaffold that has shown promise in modulating protein-protein interactions, particularly in the context of inflammatory pathways.
In vitro and in vivo pharmacological evaluations have demonstrated that 2-(3,5-dimethylphenyl)cyclobutan-1-ol exhibits notable activity as a modulator of NF-κB signaling, with IC50 values in the low micromolar range. This finding is particularly relevant for the development of novel anti-inflammatory agents, as NF-κB is a well-established target in chronic inflammatory diseases. Additionally, preliminary studies suggest that derivatives of this compound may possess improved pharmacokinetic properties, including enhanced blood-brain barrier penetration.
Structure-activity relationship (SAR) studies have further elucidated the importance of the hydroxyl group at the 1-position of the cyclobutane ring, which appears to be crucial for maintaining biological activity. Computational docking simulations have revealed potential binding modes with various inflammatory mediators, providing a structural basis for future drug design efforts. These insights are currently being leveraged to develop second-generation analogs with improved potency and selectivity.
From a pharmaceutical development perspective, recent formulation studies have addressed the compound's solubility challenges through novel prodrug approaches and nanoparticle delivery systems. These technological advancements have significantly improved the compound's bioavailability, making it a more viable candidate for preclinical development. Stability studies under various pH conditions have further confirmed its suitability for oral administration.
In conclusion, 2-(3,5-dimethylphenyl)cyclobutan-1-ol represents a promising scaffold in medicinal chemistry, with demonstrated biological activity and ongoing optimization efforts. The compound's unique structural features and mechanism of action position it as a valuable tool compound for studying inflammatory pathways and a potential starting point for the development of novel therapeutic agents. Future research directions include comprehensive toxicological profiling and further exploration of its therapeutic potential in animal models of disease.
2144328-81-2 (2-(3,5-dimethylphenyl)cyclobutan-1-ol) Related Products
- 1803784-45-3(2,6-Dichloro-4-fluoromandelic acid)
- 1707714-77-9(4-(hydroxymethyl)-4-methylpyrrolidin-2-one)
- 2138344-37-1(4(1H)-Cinnolinone, 7-fluoro-6-methyl-)
- 1009770-20-0(ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate)
- 953769-46-5(Sotuletinib)
- 864664-99-3(4-[3-(2-Bromo-4,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde)
- 888451-01-2(2-{(2-fluorophenyl)methylsulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido5,4-bindol-4-one)
- 1781761-19-0(1-(pyridin-2-yl)methyl-1H-imidazol-4-amine)
- 2416223-31-7(methyl 2-fluoro-2-(1s,3s)-3-aminocyclobutylacetate)
- 2171580-98-4(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1,2,3-thiadiazol-5-yl)methylcarbamoyl}butanoic acid)




